2-(Cyclohexylsulfanyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(Cyclohexylsulfanyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-N’-hydroxyethanimidamide typically involves the following steps:
Formation of the Cyclohexylsulfanyl Group: The initial step involves the preparation of cyclohexylsulfanyl chloride by reacting cyclohexylthiol with thionyl chloride.
Attachment to Ethanimidamide Backbone: The cyclohexylsulfanyl chloride is then reacted with ethanimidamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of 2-(Cyclohexylsulfanyl)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanimidamides.
Scientific Research Applications
2-(Cyclohexylsulfanyl)-N’-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylsulfanyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The cyclohexylsulfanyl group can form strong interactions with hydrophobic pockets in proteins, while the hydroxyethanimidamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylsulfanyl)benzene-1,4-diol
- 2-(Cyclohexylsulfanyl)-N-hydroxycyclooctanimine
Uniqueness
2-(Cyclohexylsulfanyl)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic interactions, making it versatile for various applications.
Properties
Molecular Formula |
C8H16N2OS |
---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
2-cyclohexylsulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H16N2OS/c9-8(10-11)6-12-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |
InChI Key |
GIVZOGVIQNLXEP-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)SC/C(=N/O)/N |
Canonical SMILES |
C1CCC(CC1)SCC(=NO)N |
Origin of Product |
United States |
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